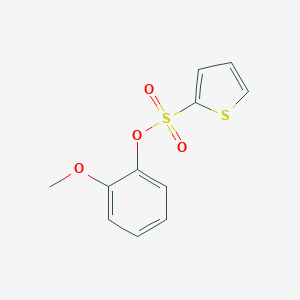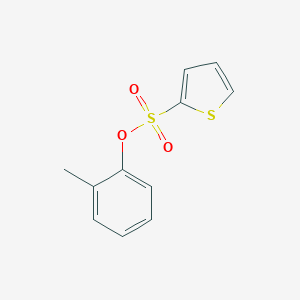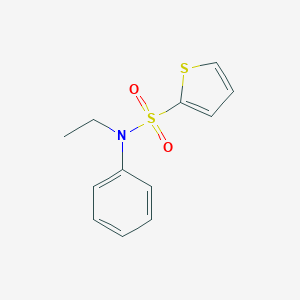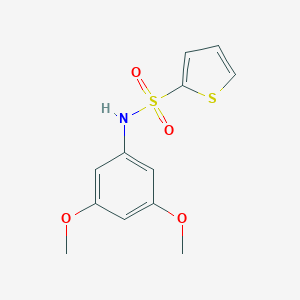![molecular formula C23H26N4O4 B277086 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B277086.png)
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a morpholinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the morpholinylphenyl group is often added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the oxadiazole ring can produce a variety of nitrogen-containing heterocycles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may act as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the morpholinylphenyl group are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H26N4O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C23H26N4O4/c1-29-20-6-3-2-5-19(20)23-25-22(31-26-23)8-4-7-21(28)24-17-9-11-18(12-10-17)27-13-15-30-16-14-27/h2-3,5-6,9-12H,4,7-8,13-16H2,1H3,(H,24,28) |
InChI Key |
NJJXKFGXCIMKBQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)


![N-[3-(aminosulfonyl)phenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277010.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide](/img/structure/B277012.png)
![N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277013.png)
![N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277014.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B277016.png)
![N-[3-acetyl-1-(butylsulfonyl)-2,6-dimethyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B277017.png)
![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B277022.png)
![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B277024.png)


